

3-Carbamoyl-2-methylpropanoic acid natural occurrence and sources

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Compound of Interest

Compound Name: 3-Carbamoyl-2-methylpropanoic acid

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Synthetic Compound Profile: 3-Carbamoyl-2-methylpropanoic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-Carbamoyl-2-methylpropanoic acid** (also known by its IUPAC name, 4-amino-2-methyl-4-oxobutanoic acid). Extensive research indicates that this compound is of synthetic origin and is not known to occur naturally. This document details its chemical properties, a plausible synthetic route, and methods for its analytical characterization.

Chemical Identity and Properties

3-Carbamoyl-2-methylpropanoic acid is a derivative of propanoic acid containing both a carboxylic acid and a carbamoyl (amide) functional group. Its chemical structure and key properties are summarized in the table below.

Property	Value	Source
IUPAC Name	4-amino-2-methyl-4-oxobutanoic acid	[1][2]
Synonyms	3-Carbamoyl-2-methylpropanoic acid, 3-carboxamido-isobutyric acid	[2]
CAS Number	98071-27-3	[2]
Molecular Formula	C ₅ H ₉ NO ₃	[2]
Molecular Weight	131.13 g/mol	[2]
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in water and polar organic solvents (predicted)	
pKa	Carboxylic acid pKa estimated to be around 4-5	

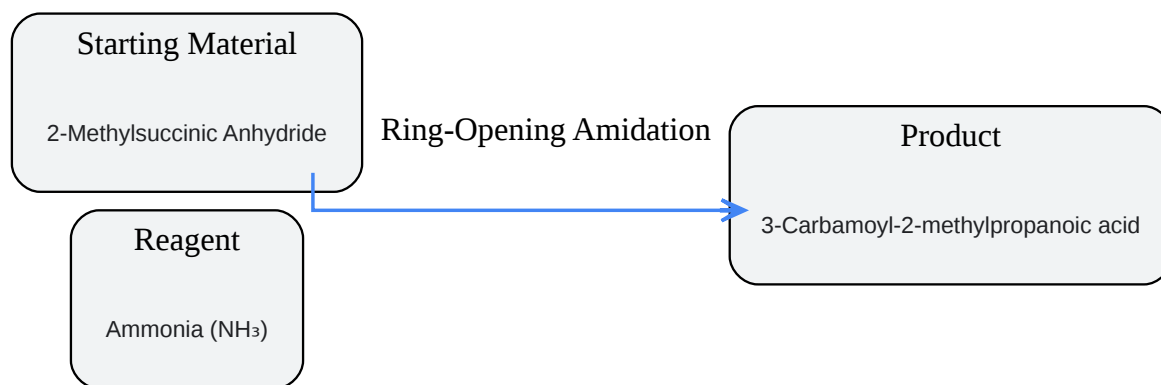
Synthetic Production

As a compound of synthetic origin, **3-Carbamoyl-2-methylpropanoic acid** can be prepared through various organic synthesis routes. While specific, detailed experimental protocols are not readily available in the public domain, a plausible and efficient synthesis can be designed based on established chemical transformations. One such proposed route starts from the commercially available starting material, 2-methylsuccinic anhydride.

Proposed Synthetic Pathway: Ring-Opening Amidation of 2-Methylsuccinic Anhydride

This method involves the nucleophilic attack of ammonia on the anhydride ring, leading to the formation of the desired product.

Reaction Scheme:



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Caption: Proposed synthesis of **3-Carbamoyl-2-methylpropanoic acid**.

Detailed Experimental Protocol (Theoretical)

This protocol is a theoretical procedure based on standard organic chemistry laboratory techniques for the amidation of anhydrides.

Materials:

- 2-Methylsuccinic anhydride
- Aqueous ammonia (28-30%)
- Hydrochloric acid (1 M)
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylsuccinic anhydride in 100 mL of a suitable organic solvent, such as dichloromethane.
- **Addition of Ammonia:** Cool the solution to 0 °C in an ice bath. Slowly add 25 mL of concentrated aqueous ammonia dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
- **Work-up:** After the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. This will protonate the carboxylate to the carboxylic acid.
- **Extraction:** Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure **3-Carbamoyl-2-methylpropanoic acid**.

Analytical Characterization

The identity and purity of the synthesized **3-Carbamoyl-2-methylpropanoic acid** should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

- A doublet for the methyl protons ($-\text{CH}_3$).
- A multiplet for the methine proton ($-\text{CH}$).
- Two diastereotopic protons of the methylene group ($-\text{CH}_2$) adjacent to the amide, appearing as a complex multiplet.
- Broad singlets for the amide protons ($-\text{CONH}_2$).
- A broad singlet for the carboxylic acid proton ($-\text{COOH}$), which is exchangeable with D_2O .

^{13}C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

- A signal for the methyl carbon.
- A signal for the methine carbon.
- A signal for the methylene carbon.
- Signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

- Electron Ionization (EI): The molecular ion peak (M^+) at $m/z = 131$ should be observable. Common fragmentation patterns for carboxylic acids include the loss of $-\text{OH}$ ($\text{M}-17$) and $-\text{COOH}$ ($\text{M}-45$).^[3] For amides, cleavage adjacent to the carbonyl group is common.
- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z = 132$ would be expected. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ at $m/z = 130$ should be observed.

Metabolic Fate and Biological Relevance

Currently, there is no scientific literature to suggest that **3-Carbamoyl-2-methylpropanoic acid** is a metabolite of any known drug or xenobiotic, nor is it reported to be an intermediate in any endogenous metabolic pathway. While structurally similar compounds, such as methylsuccinic acid, are known to be involved in certain metabolic disorders, no such role has been identified for **3-Carbamoyl-2-methylpropanoic acid**.^{[4][5]}

The study of xenobiotic metabolism involves understanding how foreign compounds are processed in the body, typically through Phase I (modification) and Phase II (conjugation) reactions.^[6] It is conceivable that a precursor molecule could be metabolized to **3-Carbamoyl-2-methylpropanoic acid**, but no such pathways have been documented.

Conclusion

3-Carbamoyl-2-methylpropanoic acid is a synthetic compound with potential applications as a building block in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and a viable, though theoretical, synthetic protocol. Further research is required to fully elucidate its reactivity, biological activity, and potential metabolic pathways if it were to be introduced into a biological system. The analytical data provided herein should serve as a useful reference for researchers working with this compound.

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